An In-Depth Technical Guide to 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (CAS 328062-72-2)
An In-Depth Technical Guide to 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (CAS 328062-72-2)
Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the synthesis, biological activity, and mechanism of action of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. This guide provides general information based on related compounds and a putative synthesis protocol. The biological data, experimental protocols, and signaling pathways described herein are illustrative and based on the broader class of substituted benzaldehydes, and have not been experimentally validated for this specific compound.
Introduction
3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative with the CAS number 328062-72-2. Benzaldehyde and its derivatives are a class of organic compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities. These activities include, but are not limited to, antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. The specific substitutions on the benzaldehyde ring and the nature of the ether linkage, as seen in the title compound, can significantly influence its physicochemical properties and biological activity. This document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in this molecule.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is presented in Table 1.
| Property | Value | Source |
| CAS Number | 328062-72-2 | N/A |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | N/A |
| Molecular Weight | 281.14 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as DMSO and ethanol (predicted) | N/A |
| LogP | 4.1 (predicted) | N/A |
Synthesis and Purification
While a specific, validated experimental protocol for the synthesis of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is not available in the reviewed literature, a plausible synthetic route can be proposed via a Williamson ether synthesis. This method is commonly used for the preparation of ethers from an alcohol and an alkyl halide.
Putative Experimental Protocol: Williamson Ether Synthesis
Reaction Scheme:
Figure 1: Proposed synthesis of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
Materials:
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3-Hydroxybenzaldehyde
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2,6-Dichlorobenzyl bromide
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Potassium carbonate (K₂CO₃)
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Anhydrous acetone
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 15 minutes.
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Add 2,6-dichlorobenzyl bromide (1.1 eq) to the reaction mixture.
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Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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After completion of the reaction, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
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Dissolve the crude residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
Note: This is a hypothetical protocol and would require optimization of reaction conditions, such as solvent, base, temperature, and reaction time.
Biological Activity and Potential Applications
Specific biological activity data for 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is not available. However, based on the activities of related substituted benzaldehydes, this compound could be investigated for a variety of therapeutic applications.
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Antimicrobial Activity: Benzaldehyde derivatives have been reported to possess antibacterial and antifungal properties. The presence of the dichlorobenzyl moiety may enhance this activity.
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Antioxidant Activity: The phenolic ether structure could potentially confer antioxidant properties by scavenging free radicals.
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Anti-inflammatory Activity: Some substituted benzaldehydes have demonstrated anti-inflammatory effects, possibly through the inhibition of inflammatory mediators.
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Cytotoxic Activity: The cytotoxicity of benzaldehyde derivatives against various cancer cell lines has been documented, suggesting potential for anticancer drug development.
Further research is required to determine the specific biological activities of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
Potential Mechanism of Action (Hypothetical)
The mechanism of action for 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is unknown. However, a hypothetical signaling pathway that could be modulated by a bioactive small molecule is depicted below. This is a generalized representation and is not based on experimental data for the title compound.
Figure 2: Hypothetical signaling pathway for a bioactive molecule.
This diagram illustrates a potential mechanism where the compound binds to a cell surface receptor, initiating an intracellular signaling cascade that leads to a change in gene expression and a subsequent cellular response.
Experimental Workflows for Future Research
To elucidate the properties and potential of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, a structured experimental workflow is recommended.
Figure 3: Proposed experimental workflow for compound evaluation.
This workflow outlines the logical progression from synthesis and characterization to biological screening, mechanism of action studies, and in vivo testing to validate the therapeutic potential of the compound.
Conclusion
3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a compound with potential for further investigation in the field of drug discovery. While specific data is currently lacking, its structural similarity to other biologically active benzaldehydes suggests that it may possess interesting therapeutic properties. The protocols and workflows outlined in this guide provide a framework for future research to unlock the potential of this molecule. It is imperative that any investigation into this compound begins with a thorough and validated synthesis and characterization, followed by systematic biological evaluation.
